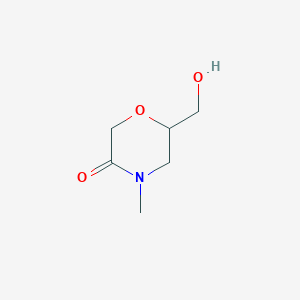
6-(Hydroxymethyl)-4-methylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain a hydroxymethyl group, which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
While specific synthesis methods for “6-(Hydroxymethyl)-4-methylmorpholin-3-one” were not found, there are examples of hydroxymethylation reactions in the literature. For instance, a one-pot biocatalytic process was demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .Wissenschaftliche Forschungsanwendungen
- Application: This compound was isolated from Oroxylum indicum and investigated for its molecular mechanism action of apoptosis induction .
- Method: The compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay .
- Results: The compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .
- Application: Hydroxymethyl phenol was used to modify soy protein-based wood adhesive to improve its water resistance .
- Method: The performance of the modified adhesive was studied using DSC and DMA .
- Results: The modified adhesive cured at a lower temperature and showed better mechanical performance and heat resistance than the unmodified adhesive .
- Application: The extremely radiation resistant Deinococcus wulumuqiensis R12 was used as a biocatalyst for selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethylfuroic acid .
- Method: The resting cells of Deinococcus wulumuqiensis R12 were used for the oxidation .
- Results: The cells exhibited excellent catalytic performance .
Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum
Study on the Soy Protein-Based Wood Adhesive Modified by Hydroxymethyl Phenol
Highly Selective Oxidation of 5-Hydroxymethylfurfural
- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
- Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .
- Method: HMF is produced industrially on a modest scale as a carbon-neutral feedstock .
- Results: It is used for the production of fuels and other chemicals .
Porphyrin-based metal–organic frameworks for diagnostic and therapeutic applications
Hydroxymethylfurfural (HMF)
Tris (hydroxymethyl)aminomethane
- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
- Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .
- Method: HMF is produced industrially on a modest scale .
- Results: It is used for the production of fuels and other chemicals .
Porphyrin-based metal–organic frameworks: focus on diagnostic and therapeutic applications
Hydroxymethylfurfural (HMF)
Tris (hydroxymethyl)aminomethane
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLLDQXUZQCNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-4-methylmorpholin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)
![2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One](/img/structure/B2677609.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)
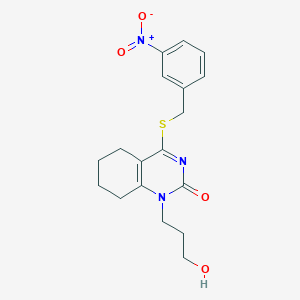
![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)
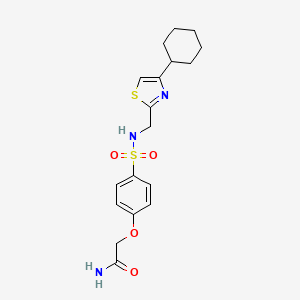
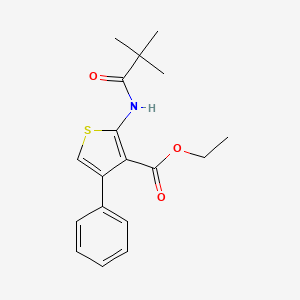
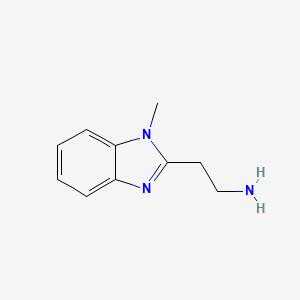
![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)